

# Capivasertib: A Technical Guide for Prostate Cancer Research and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Capivasertib**

Cat. No.: **B1684468**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Capivasertib** (AZD5363) is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).<sup>[1][2]</sup> The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in the pathogenesis and progression of prostate cancer.<sup>[1]</sup> **Capivasertib**, by competitively inhibiting the ATP-binding site of AKT, effectively disrupts this oncogenic signaling.<sup>[1]</sup> This technical guide provides an in-depth overview of **Capivasertib** as a potential therapeutic agent for prostate cancer, with a focus on its mechanism of action, data from key clinical trials, and detailed experimental protocols relevant to its preclinical and clinical evaluation.

## Mechanism of Action and Signaling Pathway

**Capivasertib** is an ATP-competitive inhibitor of all three AKT isoforms, a key node in the PI3K/AKT/mTOR signaling cascade.<sup>[1][2]</sup> In prostate cancer, this pathway is often dysregulated, most commonly through the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).<sup>[3]</sup> PTEN loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including GSK3 $\beta$ , PRAS40, and the mTOR complex 1 (mTORC1), promoting cell survival, proliferation, and resistance to therapy.

[4] By inhibiting AKT, **Capivasertib** blocks these downstream signaling events, leading to anti-tumor effects.[4]



[Click to download full resolution via product page](#)

Diagram 1: Capivasertib's inhibition of the PI3K/AKT signaling pathway.

## Clinical Trial Data in Prostate Cancer

**Capivasertib** has been evaluated in several clinical trials for prostate cancer, primarily in combination with other standard-of-care agents. The following tables summarize key

quantitative data from two pivotal trials: CAPItello-281 and ProCAID.

## CAPItello-281: Capivasertib in Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)

The Phase III CAPItello-281 trial evaluated the efficacy and safety of **Capivasertib** in combination with abiraterone and androgen deprivation therapy (ADT) in patients with PTEN-deficient de novo mHSPC.[5][6]

Table 1: Efficacy Data from the CAPItello-281 Trial[7][8]

| Endpoint                                      | Capivasertib +<br>Abiraterone +<br>ADT (n=507) | Placebo +<br>Abiraterone +<br>ADT (n=505) | Hazard Ratio<br>(95% CI) | p-value |
|-----------------------------------------------|------------------------------------------------|-------------------------------------------|--------------------------|---------|
| Median                                        |                                                |                                           |                          |         |
| Radiographic Progression-Free Survival (rPFS) | 33.2 months                                    | 25.7 months                               | 0.81 (0.66 - 0.98)       | 0.034   |
| Median Overall Survival (OS)                  | Not Reached                                    | Not Reached                               | 0.90 (0.71 - 1.15)       | 0.401   |
| Time to Next Treatment                        | 37.0 months                                    | 28.5 months                               | 0.75 - 1.11 (95% CI)     | N/A     |
| Symptomatic Skeletal Event-Free Survival      | 42.5 months                                    | 37.3 months                               | N/A                      | N/A     |

Table 2: Safety Data from the CAPItello-281 Trial (Grade  $\geq 3$  Adverse Events)[8]

| Adverse Event         | Capivasertib + Abiraterone + ADT (%) | Placebo + Abiraterone + ADT (%) |
|-----------------------|--------------------------------------|---------------------------------|
| Any Grade $\geq 3$ AE | 67%                                  | 40.4%                           |
| Diarrhea              | 51.9% (all grades)                   | 8.0% (all grades)               |
| Hyperglycemia         | 38.0% (all grades)                   | 12.9% (all grades)              |
| Rash                  | 35.4% (all grades)                   | 7.0% (all grades)               |

## ProCAID: Capivasertib in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

The Phase II ProCAID trial investigated the addition of **Capivasertib** to docetaxel and prednisolone in patients with mCRPC.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 3: Efficacy Data from the ProCAID Trial[\[4\]](#)[\[9\]](#)

| Endpoint                                          | Capivasertib + Docetaxel + Prednisolone<br>(n=75) | Placebo + Docetaxel + Prednisolone<br>(n=75) | Hazard Ratio (95% CI) | p-value |
|---------------------------------------------------|---------------------------------------------------|----------------------------------------------|-----------------------|---------|
| Median Composite Progression-Free Survival (cPFS) | 7.03 months                                       | 6.70 months                                  | 0.92 (0.73 - 1.16)    | 0.32    |
| Median Overall Survival (OS)                      | 31.15 months                                      | 20.27 months                                 | 0.54 (0.34 - 0.88)    | 0.01    |

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **Capivasertib**.

## PTEN Immunohistochemistry (IHC) for Patient Selection

Objective: To identify patients with PTEN-deficient tumors for enrollment in clinical trials such as CAPItello-281.[3][7][15][16]

Protocol:

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate tumor tissue is sectioned at 4-5  $\mu\text{m}$ .
- Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
- Antibody Incubation: Slides are incubated with a primary antibody against PTEN. A commonly used and validated antibody is the rabbit monoclonal antibody clone 6H2.1.[17][18] The antibody is diluted according to the manufacturer's instructions and incubated for a specified time (e.g., 60 minutes at room temperature).
- Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.
- Counterstaining: Slides are counterstained with hematoxylin.
- Scoring: PTEN expression is evaluated by a pathologist. In the CAPItello-281 trial, PTEN deficiency was defined as  $\geq 90\%$  of viable malignant cells with no specific cytoplasmic staining.[7] Internal positive controls (e.g., surrounding benign glands or stroma) should show intact PTEN expression.[19]

[Click to download full resolution via product page](#)**Diagram 2:** Workflow for PTEN immunohistochemistry.

## Western Blotting for AKT Pathway Modulation

Objective: To assess the in vitro and in vivo pharmacodynamic effects of **Capivasertib** on the phosphorylation status of AKT and its downstream effectors.[20][21]

Protocol:

- Cell/Tissue Lysis: Prostate cancer cells (e.g., LNCaP, PC-3, DU145) or tumor xenograft tissue are lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22][23]
- Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Blocking: The membrane is blocked in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated and total proteins of interest. Recommended antibodies and starting dilutions include:
  - p-AKT (Ser473) (1:1000)
  - Total AKT (1:1000)
  - p-GSK3β (Ser9) (1:1000)
  - Total GSK3β (1:1000)
  - A loading control such as GAPDH or β-actin (1:5000)[24]
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000) for 1 hour at room temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a digital imaging system.

## In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **Capivasertib** alone or in combination with other agents in a preclinical setting.[22][25]

Protocol:

- Cell Culture: Human prostate cancer cell lines (e.g., DU-145, PC-3) are cultured in appropriate media.[22][23]
- Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.[22][26]
- Tumor Implantation: A suspension of cancer cells (e.g.,  $1 \times 10^6$  cells in Matrigel) is subcutaneously injected into the flank of each mouse.[25] For patient-derived xenografts (PDX), tumor fragments are implanted.[26]
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- Treatment: Once tumors reach a specified size (e.g., 100-200 mm<sup>3</sup>), mice are randomized into treatment and control groups. **Capivasertib** is typically administered orally on an intermittent schedule (e.g., 4 days on, 3 days off).[27][28][29]
- Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, IHC).



[Click to download full resolution via product page](#)

**Diagram 3:** General workflow for a prostate cancer xenograft study.

## Mechanisms of Resistance

Understanding potential mechanisms of resistance to **Capivasertib** is crucial for the development of effective long-term treatment strategies. Preclinical studies have begun to explore these mechanisms. One identified mechanism involves the upregulation of mTORC1-driven translation, suggesting that proteomic profiling may help identify patients prone to resistance.<sup>[30]</sup> Another study in breast cancer models pointed to the upregulation of ER signaling and rewiring of pathways to bypass AKT inhibition and reactivate mTORC1 as a

resistance mechanism.[31] Further research is needed to fully elucidate the resistance landscape in prostate cancer.[32][33]

## Conclusion

**Capivasertib** has demonstrated promising clinical activity in prostate cancer, particularly in the PTEN-deficient population. Its targeted mechanism of action offers a rational therapeutic approach for a disease often driven by aberrant PI3K/AKT signaling. The data from the CAPItello-281 and ProCAID trials provide a strong foundation for its further development and potential integration into the treatment paradigm for prostate cancer. Continued research into predictive biomarkers and mechanisms of resistance will be critical to optimizing its clinical utility.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [ijfmr.com](http://ijfmr.com) [ijfmr.com]
- 2. [oncologyastrazeneca.co.uk](http://oncologyastrazeneca.co.uk) [oncologyastrazeneca.co.uk]
- 3. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 4. Pan-AKT Inhibitor Capivasertib With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRUQAP® (capivasertib) combination in PTEN-deficient metastatic hormone-sensitive prostate cancer demonstrated statistically significant and clinically meaningful improvement in radiographic progression-free survival in CAPItello-281 Phase III trial [astrazeneca-us.com]
- 6. Capivasertib+Abiraterone as Treatment for Patients with Metastatic Hormone-sensitive Prostate Cancer and PTEN deficiency [astrazenecaclinicaltrials.com]
- 7. Capivasertib plus abiraterone in PTEN-deficient metastatic hormone-sensitive prostate cancer: CAPItello-281 phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [urologytimes.com](http://urologytimes.com) [urologytimes.com]
- 9. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 10. Pan-AKT Inhibitor Capivasertib With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 12. [urotoday.com](http://urotoday.com) [urotoday.com]
- 13. [ISRCTN](http://isrctn.com) [isrctn.com]
- 14. [cancerresearchuk.org](http://cancerresearchuk.org) [cancerresearchuk.org]
- 15. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 16. [targetedonc.com](http://targetedonc.com) [targetedonc.com]
- 17. PTEN Antibody - Biocare Medical [biocare.net]
- 18. PTEN Antibody | Cell Signaling Technology [cellsignal.com]
- 19. [news-medical.net](http://news-medical.net) [news-medical.net]
- 20. Capivasertib combines with docetaxel to enhance anti-tumour activity through inhibition of AKT-mediated survival mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [conservancy.umn.edu](http://conservancy.umn.edu) [conservancy.umn.edu]
- 22. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 23. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 24. [benchchem.com](http://benchchem.com) [benchchem.com]
- 25. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 26. [tumor.informatics.jax.org](http://tumor.informatics.jax.org) [tumor.informatics.jax.org]
- 27. [researchgate.net](http://researchgate.net) [researchgate.net]
- 28. Update on CAPItello-280 Phase III trial of TRUQAP® (capivasertib) in metastatic castration-resistant prostate cancer [astrazeneca-us.com]
- 29. [reference.medscape.com](http://reference.medscape.com) [reference.medscape.com]
- 30. Proteomic Analysis Uncovers Mechanism of Drug Resistance - NCI [dctd.cancer.gov]
- 31. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 32. [kar.kent.ac.uk](http://kar.kent.ac.uk) [kar.kent.ac.uk]

- 33. Investigating mechanisms of acquired resistance to the AKT inhibitor capivasertib (AZD5363) - Kent Academic Repository [kar.kent.ac.uk]
- To cite this document: BenchChem. [Capivasertib: A Technical Guide for Prostate Cancer Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684468#capivasertib-as-a-potential-therapy-for-prostate-cancer>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)